![molecular formula C22H20N2O4S B3001226 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide CAS No. 922062-67-7](/img/structure/B3001226.png)
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide
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Overview
Description
“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would depend on the specific values of the variables R1-R4, n, and L as defined in the patent .Scientific Research Applications
Dopamine D2 Receptor Antagonism
One of the primary applications of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide is its role as a selective inhibitor of the Dopamine D2 receptor. This application is significant in the treatment of disorders where antagonism of this receptor provides relief, such as certain psychiatric conditions .
Chemical Synthesis Studies
The compound is also used in chemical synthesis studies. It serves as an intermediate in the synthesis of other chemical compounds, which can be crucial for developing new drugs or materials .
Pharmacological Research
In pharmacological research, this compound’s versatility allows for diverse applications, enhancing studies in various fields. It can be used to understand better the pharmacodynamics and pharmacokinetics of new therapeutic agents.
Synthesis of Quetiapine
Another application is its use as an intermediate in the synthesis of quetiapine, an antipsychotic medication used for treating mental health disorders such as schizophrenia and bipolar disorder .
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propylbenzenesulfonamide, is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is associated with several disorders including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it can modulate the signaling pathways associated with dopamine, thereby influencing various neurological processes.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathways . This can lead to changes in the release of neurotransmitters, modulation of neural circuits, and ultimately, alterations in behavior and mood .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context, such as the type of cells and the overall state of the organism. In general, by inhibiting the Dopamine D2 receptor, the compound could potentially alleviate symptoms of disorders associated with this receptor .
properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-2-5-15-8-11-17(12-9-15)29(26,27)24-16-10-13-20-18(14-16)22(25)23-19-6-3-4-7-21(19)28-20/h3-4,6-14,24H,2,5H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWCWAVVALEFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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